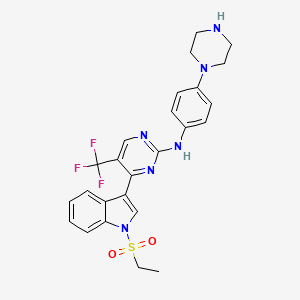
Adenosine 5'-diphosphate-15N5 (dilithium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine 5’-diphosphate-15N5 (dilithium) is a nucleoside diphosphate that is isotopically labeled with nitrogen-15. This compound is a derivative of adenosine diphosphate, which plays a crucial role in cellular energy transfer and signal transduction. The nitrogen-15 labeling makes it particularly useful in various scientific research applications, including metabolic studies and molecular biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
Adenosine 5’-diphosphate-15N5 (dilithium) is synthesized through the isotopic labeling of adenosine diphosphate. The process involves the incorporation of nitrogen-15 into the adenine moiety of adenosine diphosphate. This can be achieved through chemical synthesis or biosynthetic methods using nitrogen-15 enriched precursors.
Industrial Production Methods
Industrial production of adenosine 5’-diphosphate-15N5 (dilithium) typically involves large-scale chemical synthesis. The process requires stringent control of reaction conditions to ensure high isotopic purity and yield. The final product is purified using chromatographic techniques to remove any impurities and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
Adenosine 5’-diphosphate-15N5 (dilithium) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to adenosine 5’-triphosphate.
Reduction: It can be reduced to adenosine monophosphate.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used.
Major Products
Oxidation: Adenosine 5’-triphosphate.
Reduction: Adenosine monophosphate.
Substitution: Various substituted adenosine derivatives.
Scientific Research Applications
Adenosine 5’-diphosphate-15N5 (dilithium) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track the fate of nitrogen atoms in biochemical pathways.
Biology: Employed in studies of nucleotide metabolism and energy transfer in cells.
Medicine: Utilized in research on platelet aggregation and cardiovascular diseases.
Industry: Applied in the development of diagnostic assays and therapeutic agents.
Mechanism of Action
Adenosine 5’-diphosphate-15N5 (dilithium) exerts its effects by participating in cellular energy transfer processes. It acts as a substrate for various enzymes, including ATPases and kinases, which catalyze the conversion of adenosine diphosphate to adenosine triphosphate and vice versa. This compound also interacts with purinergic receptors, influencing cellular signaling pathways involved in platelet aggregation and other physiological processes.
Comparison with Similar Compounds
Similar Compounds
Adenosine 5’-triphosphate-15N5 (dilithium): Another nitrogen-15 labeled nucleotide, used in similar applications.
Adenosine monophosphate-15N5 (dilithium): A related compound with a single phosphate group, used in studies of nucleotide metabolism.
Uniqueness
Adenosine 5’-diphosphate-15N5 (dilithium) is unique due to its specific labeling with nitrogen-15, which allows for precise tracking in metabolic studies. Its role in energy transfer and signal transduction makes it a valuable tool in various fields of research.
Properties
Molecular Formula |
C10H13Li2N5O10P2 |
|---|---|
Molecular Weight |
444.1 g/mol |
IUPAC Name |
dilithium;[[(2R,3R,5R)-5-(6-(15N)azanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C10H15N5O10P2.2Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6+,7?,10-;;/m1../s1/i11+1,12+1,13+1,14+1,15+1;; |
InChI Key |
YCWSTXGQZUYBEW-GQUJDUEPSA-L |
Isomeric SMILES |
[Li+].[Li+].C1=[15N]C(=C2C(=[15N]1)[15N](C=[15N]2)[C@H]3C([C@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])[O-])O)O)[15NH2] |
Canonical SMILES |
[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])[O-])O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


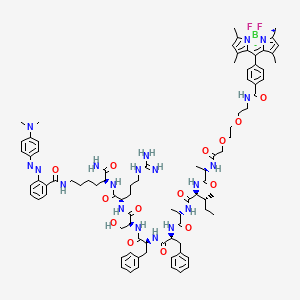
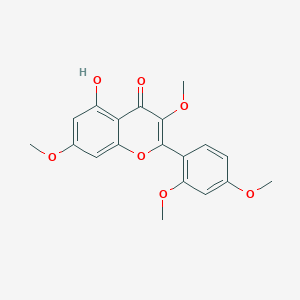
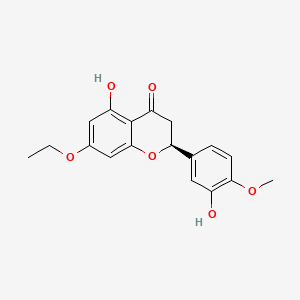
![1-[(2S,6R)-4-[2-[bis(4-fluorophenyl)methylsulfanyl]ethyl]-2,6-dimethylpiperazin-1-yl]propan-2-ol](/img/structure/B12367412.png)
![2-[3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-3,4-dihydro-3,8-dimethyl-4-oxo-6-quinazolinecarbonitrile](/img/structure/B12367428.png)
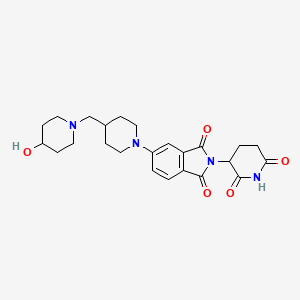
![[(1R,3Z,5S)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-4-methylidenecyclohexyl] 2-bromoacetate](/img/structure/B12367444.png)

![5-Bromo-N-(1-Ethyl-2-Oxo-1,2-Dihydrobenzo[cd]indol-6-Yl)-2-Methoxybenzenesulfonamide](/img/structure/B12367465.png)
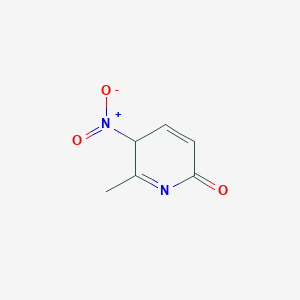
![8-[4-[(dimethylamino)methyl]-2-methylphenyl]-5-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methylamino]imidazo[1,2-c]pyrimidine-2-carbonitrile](/img/structure/B12367477.png)


